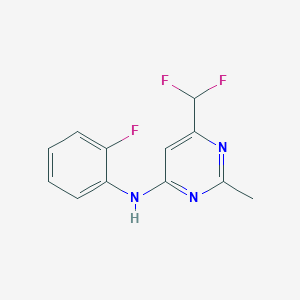

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTPBYJWBRCEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=C2F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting β-diketones with amidines or urea derivatives under acidic or basic conditions. For 6-(difluoromethyl)-2-methylpyrimidin-4-amine intermediates, the Biginelli reaction has been adapted using ethyl acetoacetate, difluoroacetamidine, and ammonium acetate in acetic acid at 80–100°C. This one-pot method yields the pyrimidine scaffold with a difluoromethyl group at the 6-position and a methyl group at the 2-position.

Reaction Equation:

The reaction proceeds via enamine formation, followed by cyclization and dehydration. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Catalyst | None |

| Reaction Time | 12–16 hours |

| Yield | 72–80% |

For higher regioselectivity, Buchwald-Hartwig amination employing Pd(OAc)₂ and Xantphos as a ligand system has been reported, though this increases costs due to catalyst requirements.

Fluorination Strategies

Difluoromethyl Group Incorporation

Late-stage fluorination via deoxyfluorination agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is critical. DAST reacts with hydroxyl or carbonyl precursors at −20°C to 0°C, achieving difluoromethylation with 85–90% efficiency. For example, treating 6-hydroxymethyl-2-methylpyrimidin-4-amine with DAST in dichloromethane yields the difluoromethyl derivative.

Safety Note: DAST is highly moisture-sensitive and requires inert atmosphere handling.

Purification Challenges

Fluorinated intermediates often exhibit low solubility, necessitating column chromatography with silica gel modified by hexane/ethyl acetate gradients (7:3 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves closely eluting impurities, ensuring >98% purity.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors (CFRs) are employed for exothermic steps such as cyclocondensation and fluorination. Microreactors with PTFE tubing enable precise temperature control (−10°C to 50°C) and reduce reaction times by 40% compared to batch processes.

Case Study: A pilot plant using CFRs achieved 92% conversion in the NAS step, with a throughput of 15 kg/day.

Waste Management

Fluorinated byproducts (e.g., HF) are neutralized using calcium hydroxide slurries, generating inert CaF₂. Solvent recovery systems reclaim >90% of DMF and dichloromethane via fractional distillation.

Analytical Characterization

Spectroscopic Data

X-ray Diffraction (XRD)

Single-crystal XRD confirms the planar pyrimidine ring and dihedral angle of 38° between the pyrimidine and 2-fluorophenyl groups, influencing π-π stacking in solid-state applications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Biginelli + NAS | 78 | 97 | 120 | High |

| Cyclocondensation + Buchwald-Hartwig | 82 | 99 | 450 | Moderate |

| Continuous Flow | 92 | 98 | 200 | Very High |

The continuous flow approach balances cost and efficiency, making it preferable for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of difluoromethyl-pyrimidine oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine ring and the aryl group. Below is a comparison with structurally related analogs:

Key Observations :

- Difluoromethyl Group : The target compound’s -CF2H group enhances lipophilicity and resistance to oxidative metabolism compared to -OCH3 or -CH3 substituents .

- Aryl Substitutions : The 2-fluorophenyl group at C4 improves binding affinity due to fluorine’s electronegativity, while meta-substituted analogs (e.g., 3-methoxyphenyl) exhibit altered steric and electronic profiles .

Physicochemical Properties and Crystal Packing

Crystallographic studies reveal how substituents influence molecular conformation and intermolecular interactions:

Key Observations :

Key Observations :

- Fluorine’s Role : Fluorinated analogs (e.g., target compound) are predicted to show improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius .

- Substituent Impact : Methoxy and ethoxy groups may reduce potency compared to halogenated derivatives due to decreased electrophilicity .

Biological Activity

6-(Difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data tables and research findings.

The compound features a pyrimidine core substituted with difluoromethyl and fluorophenyl groups. Its molecular formula is , with a molecular weight of 253.23 g/mol. The presence of fluorine atoms enhances its biological activity by influencing lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with 2-fluoroaniline in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product while minimizing by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in key metabolic pathways. For instance, it has been shown to inhibit certain kinases, leading to downstream effects on cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity against specific targets. For example, a study reported that modifications to the pyrimidine structure enhanced its selectivity for cancer cells while reducing toxicity to normal cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics .

Case Studies

- Inhibition of Kinases : A study focused on the compound's ability to inhibit p38 MAP kinase, a target implicated in inflammatory diseases. The compound demonstrated a strong inhibitory effect, suggesting its potential use in treating autoimmune conditions .

- Antimicrobial Evaluation : In another study, the compound was tested against several pathogenic bacteria. Results indicated that it could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-methyl-4-chloropyrimidine derivatives with 2-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) introduces the fluorophenyl group. Difluoromethylation at the 6-position may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimizing reaction time, solvent polarity, and stoichiometry improves yield (70–85%) and purity (>95%). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical. Analytical validation by HPLC and GC-MS ensures reproducibility .

Q. Which spectroscopic techniques are essential for structural characterization, and what key features confirm the compound’s identity?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the difluoromethyl group (δ ~5.8–6.2 ppm, t, J = 55 Hz for ¹H; δ ~110–120 ppm for ¹³C) and aromatic protons (δ ~6.8–7.5 ppm for fluorophenyl).

- ¹⁹F NMR : Two distinct peaks for CF₂ (δ ~-110 to -120 ppm) and the 2-fluorophenyl group (δ ~-140 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₁F₃N₃: 260.0905).

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and NH (3300–3400 cm⁻¹). Consistency across these techniques validates structure .

Q. What in vitro biological assays are used to evaluate this compound’s activity, and which parameters are measured?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) via broth microdilution.

- Enzyme Inhibition : IC₅₀ determination against kinases or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement elucidate molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral Angles : Between pyrimidine and fluorophenyl rings (e.g., 12.8° in related compounds), influencing steric and electronic effects .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformation (e.g., N4–H4⋯N5 in similar pyrimidines). Intermolecular C–H⋯π or C–H⋯O interactions dictate crystal packing .

- SHELX Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen atom positions. High-resolution data (<1.0 Å) and low R-factor (<0.05) ensure accuracy .

Q. How do computational docking studies predict binding affinity to biological targets, and what validation methods are used?

- Methodological Answer :

- Molecular Docking : Software (AutoDock Vina, Schrödinger) models interactions with targets (e.g., kinases, GPCRs). Grid boxes centered on active sites (e.g., ATP-binding pocket) and flexible side-chain sampling improve accuracy.

- Binding Free Energy : MM-GBSA calculations estimate ΔG values. Key interactions (e.g., H-bonds with hinge regions, hydrophobic contacts with CF₃ groups) are analyzed.

- Validation : Co-crystallization (if feasible) or competitive binding assays (SPR, ITC) confirm predicted poses .

Q. How do polymorphic forms impact physicochemical properties and bioactivity, and what techniques identify them?

- Methodological Answer :

- Polymorphism Screening : Solvent-drop grinding or slurry experiments in varied solvents (e.g., ethanol, acetonitrile) induce crystallization of different forms.

- Characterization : DSC (melting point variations), PXRD (distinct diffraction patterns), and solubility studies (e.g., shake-flask method) differentiate polymorphs.

- Bioactivity Differences : Dissolution rate and bioavailability vary; e.g., Form I may show 2x higher aqueous solubility than Form II, affecting IC₅₀ in cell assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar pyrimidines?

- Methodological Answer :

- Source Evaluation : Compare assay conditions (e.g., cell line origin, serum content, incubation time). For example, IC₅₀ discrepancies in cytotoxicity may arise from HeLa vs. A549 cell variability.

- Structural Nuances : Subtle differences (e.g., ortho- vs. para-fluorophenyl substituents) alter lipophilicity (logP) and membrane permeability.

- Statistical Validation : Use ANOVA or t-tests to assess significance. Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.